

Synthesis of Anatabine and Related Alkaloids: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	(R)-(+)-Anatabine	
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of anatabine, a minor alkaloid found in plants of the Solanaceae family. This document outlines both racemic and enantioselective synthetic methods, providing quantitative data and detailed experimental procedures. Additionally, it explores the known signaling pathways associated with anatabine's biological activity.

Introduction

Anatabine is a pyridine and piperidine alkaloid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As a result, robust and efficient synthetic methods are crucial for advancing research and development. This document details established methods for synthesizing anatabine, providing researchers with the necessary information to produce this compound for further investigation.

Data Presentation: Synthesis Methods and Quantitative Data

The following table summarizes the key quantitative data associated with the primary methods for anatabine synthesis.



Synthesis Method	Starting Materials	Key Reagents	Yield	Purity	Enantiom eric Excess (e.e.)	Referenc e
Racemic Synthesis via Schiff Base Formation	3- Aminometh ylpyridine, Benzophen oneimine	Potassium tert- butoxide (KtOBu), cis-1,4- dichloro-2- butene	~25%	>97%	Not Applicable	[1]
Enantiosel ective Synthesis via Chiral Auxiliary	3- Aminometh ylpyridine, (1S,2S,5S) -(-)-2- Hydroxy-3- pinanone	Lithium diisopropyl amide (LDA), cis- 1,4- dichloro-2- butene	Good	High	Excellent	[2][3]
Biomimetic Synthesis	Baikiain	Sodium hypochlorit e	Not specified	Not specified	Not Applicable	[4]

Experimental Protocols

Protocol 1: Racemic Synthesis of Anatabine via Schiff Base Formation

This protocol is adapted from a patented method and describes a reliable route to racemic anatabine.[1]

Step 1: Formation of Benzylhydrylidene-pyridin-3-yl-methyl-amine

• In a reaction vessel, combine 3-aminomethylpyridine and benzophenoneimine in a 1:1 molar ratio.



- Heat the mixture to 50°C and stir for 6 hours. The reaction can be performed neat (without solvent).
- The resulting product, benzylhydrylidene-pyridin-3-yl-methyl-amine, can be used in the next step with or without purification. Purity is typically around 93-95%.[1]

Step 2: Cyclization to form Anatabine

- Dissolve the benzylhydrylidene-pyridin-3-yl-methyl-amine intermediate in anhydrous tetrahydrofuran (THF).
- Cool the solution to a temperature between -78°C and -45°C.
- Add 1.5 equivalents of potassium tert-butoxide (KtOBu) and stir the mixture for 30 minutes.
- Slowly add a solution of cis-1,4-dichloro-2-butene in THF to the reaction mixture.
- Allow the reaction to warm to -45°C and maintain for 1-2 hours.
- Acidify the reaction mixture to hydrolyze the imine.
- Basify the mixture to induce intramolecular N-alkylation and the formation of anatabine.
- Extract the anatabine with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).
- Purify the product by distillation to yield anatabine with a purity of >99%.[1]

Protocol 2: Enantioselective Synthesis of (S)-(-)-Anatabine

This protocol provides a general procedure for the enantioselective synthesis of anatabine using a chiral auxiliary, adapted from the work of Ayers et al.[2][3]

Step 1: Formation of the Chiral Ketimine

• Condense 3-(aminomethyl)pyridine with (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone in a suitable solvent to form the chiral ketimine.



Step 2: Enantioselective C-Alkylation and Cyclization

- Dissolve the chiral ketimine in anhydrous THF and cool to -78°C.
- Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) and stir.
- Add cis-1,4-dichloro-2-butene to the reaction mixture.
- After the alkylation is complete, perform an N-deprotection step.
- Induce base-catalyzed intramolecular ring closure to form the chirally pure (S)-(-)-anatabine.
- Purify the final product using appropriate chromatographic techniques. This method typically yields the product in good overall chemical yield and excellent enantiomeric excess.[2][3]

Protocol 3: Biomimetic Synthesis of Anatabine

This method, reported by Leete, offers a biomimetic approach to anatabine synthesis, though a detailed experimental protocol is not widely available. The core of the synthesis is described below.[4]

- An aqueous solution of baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid) is treated with sodium hypochlorite.
- This reaction is proposed to proceed through the in-situ formation of 2,5-dihydropyridine, which then reacts to form anatabine.

Signaling Pathways and Experimental Workflows

Anatabine's biological effects are attributed to its interaction with several key signaling pathways. The following diagrams illustrate these interactions.



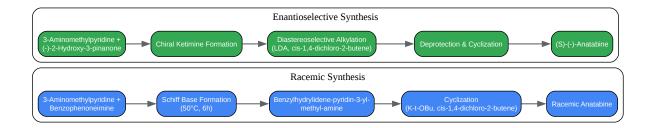
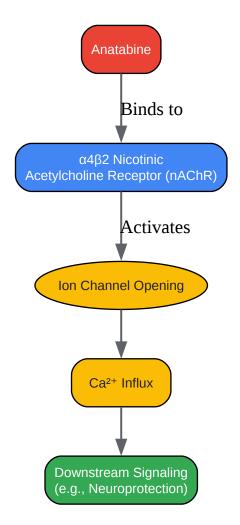


Figure 1: Synthetic workflows for racemic and enantioselective synthesis of anatabine.



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Figure 2: Anatabine interaction with the $\alpha 4\beta 2$ nicotinic acetylcholine receptor signaling pathway.

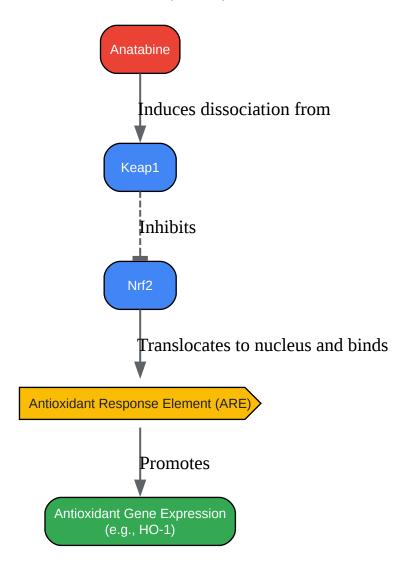


Figure 3: Proposed activation of the Nrf2 antioxidant pathway by anatabine.



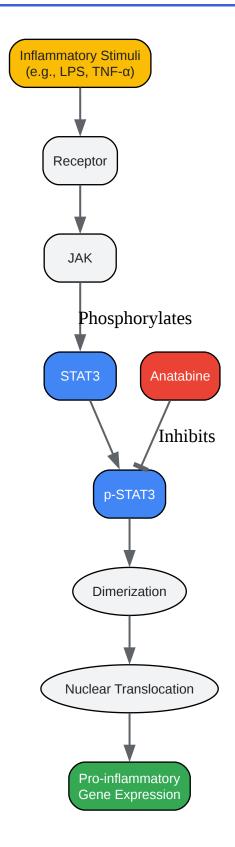
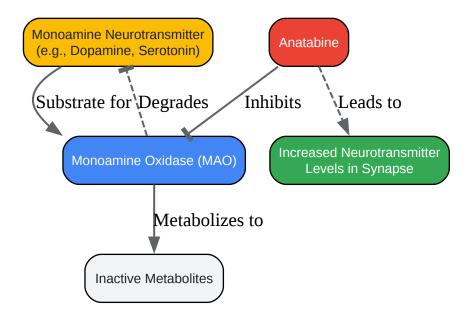


Figure 4: Inhibition of STAT3 phosphorylation by anatabine.





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